molecular formula C7H13N3O B15255533 3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B15255533
M. Wt: 155.20 g/mol
InChI Key: WGLIDXMNXMLHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O. It is characterized by the presence of a pyrazole ring, an amino group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-hydrazinopyridine-dihydrochloride with 3-ethoxyacrylonitrile, followed by purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pyrazole ring and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structural features, including the presence of a methyl group on the propanol chain and the positioning of the amino group on the pyrazole ring.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H13N3O/c1-6(5-11)4-10-3-2-7(8)9-10/h2-3,6,11H,4-5H2,1H3,(H2,8,9)

InChI Key

WGLIDXMNXMLHPS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.